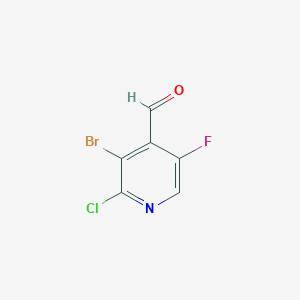

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLCLNSBURVVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Strategies

Data Table: Summary of Preparation Methods

Research Findings and Analysis

The improved Blaz-Schiemann fluorination method is notable for its high yield and mild conditions, making it suitable for sensitive pyridine derivatives.

Vilsmeier-Haack formylation remains the gold standard for introducing aldehyde groups on halogenated pyridines due to its regioselectivity and moderate to good yields.

Lithiation methods, while effective, suffer from lower yields and require careful control of moisture and temperature.

Industrial methods benefit from continuous flow technology and palladium-catalyzed cross-coupling, which allow for scalability and better control over substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid.

Reduction: 3-Bromo-2-chloro-5-fluoropyridine-4-methanol.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As an intermediate in the synthesis of potential drug candidates.

Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is primarily based on its ability to undergo various chemical transformations. The presence of multiple halogen atoms and an aldehyde group makes it highly reactive, allowing it to participate in diverse reactions. These reactions can lead to the formation of new bonds and functional groups, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde with Analogues

| Compound Name | CAS Number | Similarity Score | Substituents | Functional Group | Key Differences |

|---|---|---|---|---|---|

| 3-Bromo-2-chloro-5-fluoropyridine | 1211590-18-9 | 0.76 | Br (3), Cl (2), F (5) | None | Lacks aldehyde at position 4 |

| 4-Bromo-3-chloro-5-fluoropyridine | 1260843-59-1 | 0.74 | Br (4), Cl (3), F (5) | None | Bromine at position 4 instead of 3 |

| 3-Bromo-4-chloropyridine hydrochloride | 884494-36-4 | 0.78 | Br (3), Cl (4) | Hydrochloride | No fluorine; hydrochloride salt |

- Substituent Position Effects : The bromine at position 3 in the target compound creates steric and electronic effects distinct from 4-bromo analogues (e.g., 1260843-59-1), which may alter regioselectivity in cross-coupling reactions .

- Functional Group Influence: The aldehyde at position 4 enables nucleophilic additions (e.g., forming Schiff bases), a reactivity absent in non-aldehyde analogues like 1211590-18-9 .

Physical Properties and Solubility

- The aldehyde group increases polarity compared to non-aldehyde analogues, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Halogen positioning influences melting points; for example, 5-Bromo-2-chloropyrimidin-4-amine () melts at 460–461 K, but pyridine derivatives with fewer halogens may exhibit lower melting points .

Research Findings and Trends

- Synthetic Utility: The compound’s aldehyde group is pivotal in multi-step syntheses, such as forming imine-linked metal-organic frameworks (MOFs) or antiviral agents. Non-aldehyde analogues are more commonly used in Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde (CAS No. 2090368-64-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHBrClFN

- Molecular Weight : 207.43 g/mol

The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were found to be in the range of 4–8 μg/mL against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC values for MDA-MB-231 cells were reported at approximately 0.126 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity Data

| Cell Line | IC (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 1.75 | 17.02 |

Enzyme Inhibition

The biological activity of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is particularly relevant in its application against aggressive cancer types .

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde was evaluated against clinical isolates of MRSA and Mycobacterium species. The results demonstrated that the compound not only inhibited bacterial growth but also showed acceptable toxicity profiles in vivo at high doses (up to 800 mg/kg) .

Evaluation in Animal Models

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetics of this compound. The results indicated a moderate exposure with a maximum concentration (C) of 592 ± 62 mg/mL, alongside a favorable oral bioavailability of approximately 31.8% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.